molecular formula C8H7BrFNO B13417818 N-(4-Bromophenyl)-2-fluoroacetamide CAS No. 351-05-3

N-(4-Bromophenyl)-2-fluoroacetamide

Cat. No.: B13417818
CAS No.: 351-05-3
M. Wt: 232.05 g/mol
InChI Key: ACCDBHBOYZJSDT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-fluoroacetamide is an organic compound that features a bromine atom attached to a phenyl ring and a fluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-fluoroacetamide typically involves the reaction of 4-bromoaniline with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-bromoaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add fluoroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to handle by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-fluoroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

N-(4-Bromophenyl)-2-fluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It is used in the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-fluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoroacetamide group can form hydrogen bonds or electrostatic interactions with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-Bromophenyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of a fluorine atom.

    N-(4-Bromophenyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

N-(4-Bromophenyl)-2-fluoroacetamide is unique due to the presence of the fluoroacetamide group, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

CAS No.

351-05-3

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

N-(4-bromophenyl)-2-fluoroacetamide

InChI

InChI=1S/C8H7BrFNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)

InChI Key

ACCDBHBOYZJSDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CF)Br

Origin of Product

United States

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